Thymidine, 3'-deoxy-3'-(4-morpholinyl)-
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Overview
Description
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- typically involves the modification of thymidine. One common method includes the substitution of the 3’-hydroxyl group of thymidine with a morpholinyl group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinyl group or the nucleoside base.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a morpholinyl oxide derivative, while substitution could result in a variety of functionalized nucleosides.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studies of DNA replication and repair.
Industry: It can be used in the production of diagnostic reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- involves its incorporation into DNA in place of natural thymidine. This can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The natural nucleoside that pairs with deoxyadenosine in DNA.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in PET imaging.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS
Uniqueness
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with enzymes, and improve its efficacy in certain applications compared to its analogs .
Properties
CAS No. |
134934-58-0 |
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Molecular Formula |
C14H21N3O5 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)22-12)16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
WQCADOVGVIKORN-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3CCOCC3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3CCOCC3 |
Origin of Product |
United States |
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